3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
Description
3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonyl group, which is further attached to a tert-butyl-2-ethoxyphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C19H23NO5S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-[(5-tert-butyl-2-ethoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-5-25-16-10-9-14(19(2,3)4)12-17(16)26(23,24)20-15-8-6-7-13(11-15)18(21)22/h6-12,20H,5H2,1-4H3,(H,21,22) |
InChI Key |
SNXIVJVQEZHCIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of tert-butyl-2-ethoxybenzene to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Sulfonylation: The amino group is then reacted with a sulfonyl chloride to form the sulfonamide intermediate.
Coupling with Benzoic Acid: Finally, the sulfonamide intermediate is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butylbenzoic acid
Comparison
Compared to similar compounds, 3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups. The presence of both the sulfonyl and benzoic acid moieties provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
